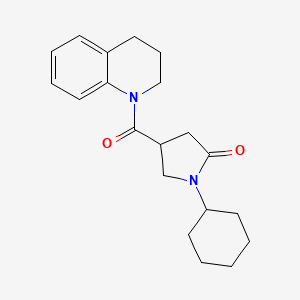

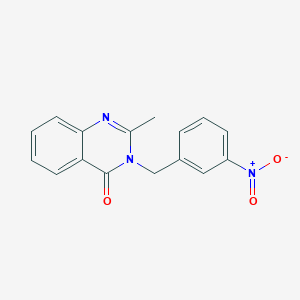

![molecular formula C13H18N2O4S B4392480 N-{5-[(allylamino)sulfonyl]-2-ethoxyphenyl}acetamide](/img/structure/B4392480.png)

N-{5-[(allylamino)sulfonyl]-2-ethoxyphenyl}acetamide

Descripción general

Descripción

Sulfonamides are a class of organic compounds used in medicine and agriculture. They exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states .

Synthesis Analysis

Sulfonamides can be synthesized through various methods. One common method involves the N-alkylation of derivatives of 5-nitroindoles using sodium hydride in a solvent of dimethylformamide (DMF) under anhydrous conditions .

Molecular Structure Analysis

Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .

Chemical Reactions Analysis

Sodium sulfinates, which are related to sulfonamides, have been used in various chemical reactions. They act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .

Aplicaciones Científicas De Investigación

Drug Discovery and Development

The incorporation of sulfonamide functionality is essential in drug design. N-sulfonyl imines derived from aldehydes, sulfonamides, and iodobenzene diacetate (PIDA) offer an alternative route to N-alkylsulfonamides. These imines can be easily reduced to the corresponding sulfonamides, bypassing the need for pre-installed amines. Researchers explore this pathway to synthesize novel sulfonamide-based drugs .

Organic Synthesis: Versatile Electrophiles

N-sulfonyl imines serve as versatile activated electrophiles in various organic transformations:

Bioisosteric Building Blocks

Sulfonamides, including N-alkylsulfonamides, are prevalent in pharmaceuticals and bioactive compounds. The direct installation of an entire N-sulfonyl unit provides an attractive option for drug discovery. By exploring this motif, researchers aim to create bioisosteric analogs with improved properties .

Synthetic Tool: Activating Group and Molecular Scaffold

The sulfonamide motif serves as an activating group, protecting group, leaving group, and molecular scaffold in organic synthesis. Its reactivity and versatility make it valuable for designing new compounds and functionalizing existing ones .

Patents and Preclinical Studies

Recent patents and reports focus on synthesizing N-sulfonyl azinones and studying their biological properties. These studies contribute to our understanding of the compound’s potential applications .

Mecanismo De Acción

Target of Action

N-{5-[(allylamino)sulfonyl]-2-ethoxyphenyl}acetamide is a sulfonamide compound . Sulfonamides are known to primarily target the enzyme dihydropteroate synthetase, which plays a crucial role in the synthesis of folic acid in bacteria .

Mode of Action

Sulfonamides, including N-{5-[(allylamino)sulfonyl]-2-ethoxyphenyl}acetamide, act as competitive inhibitors of the enzyme dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and compete for the active site, thereby inhibiting the enzyme’s activity . This prevents the synthesis of folic acid, which is essential for bacterial growth and replication .

Biochemical Pathways

The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, sulfonamides prevent the conversion of PABA and dihydropteridine diphosphate to dihydropteroic acid, a precursor of folic acid . This leads to a deficiency of folic acid in the bacteria, disrupting DNA synthesis and cell division .

Pharmacokinetics

They are primarily excreted unchanged in the urine .

Result of Action

The inhibition of folic acid synthesis by N-{5-[(allylamino)sulfonyl]-2-ethoxyphenyl}acetamide leads to a disruption of DNA synthesis and cell division in bacteria . This results in the inhibition of bacterial growth and replication, making sulfonamides effective antibacterial agents .

Action Environment

The action of N-{5-[(allylamino)sulfonyl]-2-ethoxyphenyl}acetamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of purines and pyrimidines in the environment can antagonize the action of sulfonamides . Additionally, the pH of the environment can affect the ionization state of the drug, potentially influencing its absorption and distribution .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-ethoxy-5-(prop-2-enylsulfamoyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c1-4-8-14-20(17,18)11-6-7-13(19-5-2)12(9-11)15-10(3)16/h4,6-7,9,14H,1,5,8H2,2-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLMJJRAEJDAPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC=C)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

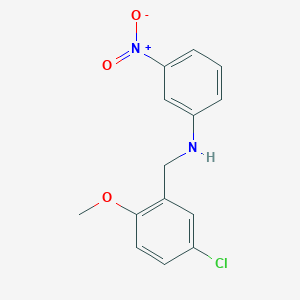

![2-(3-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4392412.png)

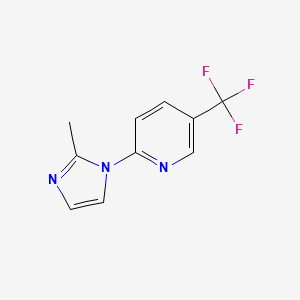

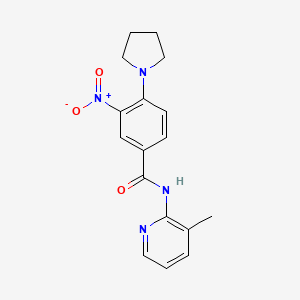

![1-({1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B4392420.png)

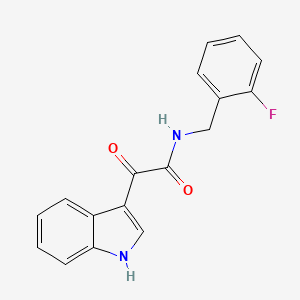

![6-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4392429.png)

![N-[4-(acetylamino)phenyl]-N'-(4-chlorobenzyl)ethanediamide](/img/structure/B4392454.png)

![N-1-adamantyl-2-[(5-butyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4392462.png)

![2-(3-bromobenzyl)-5-[4-(methylsulfonyl)phenyl]-2H-tetrazole](/img/structure/B4392471.png)

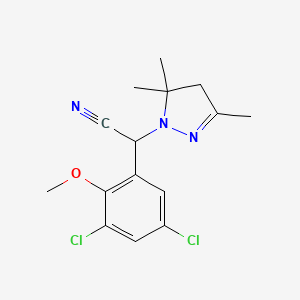

![methyl 3-[(3,5-dichloro-4-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4392479.png)